molecular formula C₂₄H₂D₃₂O₂ B1164035 Dipropofol-d32

Dipropofol-d32

Cat. No.: B1164035
M. Wt: 386.72
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropofol-d32 (CAS: Not explicitly provided in evidence; see Notes) is a deuterated analog of Dipropofol, a compound structurally related to Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. Deuterated compounds like this compound are critical in pharmaceutical research as isotopic internal standards for analytical methods such as liquid chromatography-mass spectrometry (LC-MS). These standards enable precise quantification of non-deuterated drugs or impurities by leveraging their distinct mass signatures.

This compound has a molecular formula of C₆H₂D₃₂O₂ (alternately represented as C₂₄H₂D₃₂O₂ in , likely due to formatting discrepancies) and a molecular weight of 386.72 g/mol. It features 32 deuterium atoms replacing hydrogen atoms in its structure, primarily at the isopropyl and phenolic hydroxyl groups. This extensive deuteration minimizes isotopic overlap with non-deuterated Dipropofol, ensuring accuracy in trace-level impurity detection during drug quality control.

Properties

Molecular Formula

C₂₄H₂D₃₂O₂

Molecular Weight

386.72

Synonyms

3,3’,5,5’-Tetrakis(1-methylethyl)-[1,1’-biphenyl]-4,4’-diol-d32;  2,2’,6,6’-Tetraisopropyl-p,p’-biphenol-d32;  3,3’,5,5’-Tetraisopropyl-4,4’-_x000B_dihydroxybiphenyl-d32; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated Propofol and Dipropofol analogs are utilized as reference standards in pharmacokinetic studies and impurity profiling. Below is a comparative analysis of Dipropofol-d32 and structurally or functionally related compounds, based on molecular properties and applications.

Table 1: Comparative Data for this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Count Catalogue Number (Pharmaffiliates) TRC Catalogue Number
This compound C₆H₂D₃₂O₂ (C₂₄H₂D₃₂O₂) 386.72 32 PA STI 035740 TRC D492142
2,2'-(2-Hydroxy-1,3-phenylene)bis(propan-2-ol-d12) C₁₂H₆D₁₂O₃ 222.34 12 PA STI 050890 N/A
Propofol-d17 C₁₂HD₁₇O 195.38 17 PA STI 075390 N/A
Propofol-d18 C₁₂D₁₈O 196.38 18 PA STI 075400 N/A
Propofol-d14 C₁₂H₄D₁₄O 192.36 14 PA STI 075410 N/A

Research Findings and Implications

  • This compound is primarily employed in advanced analytical workflows to ensure compliance with regulatory standards for Propofol-based drugs. Its high deuteration level reduces signal interference, enabling detection limits as low as 0.01% for impurities.
  • Propofol-d17 and -d18 are referenced in studies investigating Propofol stability under storage conditions, where degradation products like Dipropofol may form via oxidative coupling.
  • The availability of these deuterated standards through suppliers like Pharmaffiliates and TRC (e.g., TRC D492142) underscores their importance in global pharmaceutical quality control.

Notes on Discrepancies and Limitations

  • and list conflicting molecular formulas for this compound (C₂₄H₂D₃₂O₂ vs. C₆H₂D₃₂O₂). This likely stems from formatting differences (e.g., monomeric vs. dimeric representations). The molecular weight (386.72 g/mol) confirms a dimeric structure.
  • Limited data on synthetic routes or stability profiles for these compounds suggests a need for further research into their pharmacokinetic behavior.

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